2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Description
The compound 2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is a quinolinone derivative characterized by:
- A benzenesulfonyl group at position 3 of the quinolinone core.
- A 6-fluoro substituent on the quinolinone ring.
- An acetamide side chain linked to a 4-fluorophenyl group at the N-position.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F2N2O4S/c24-15-6-9-17(10-7-15)26-22(28)14-27-13-21(32(30,31)18-4-2-1-3-5-18)23(29)19-12-16(25)8-11-20(19)27/h1-13H,14H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHIAFSJXCPKTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Chemical Reactions Analysis
2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive molecule with various biological activities.
Medicine: It is being investigated for its potential therapeutic properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
Table 1: Structural Comparison of Quinolinone Derivatives
Analysis of Substituent Effects
R3 (Quinolinone Position 3)
- Benzenesulfonyl vs.
- Benzoyl vs. Sulfonyl : The 4-ethylbenzoyl group (CAS 902515-08-6) replaces the sulfonyl with a less electron-withdrawing benzoyl moiety, which may reduce metabolic stability but improve membrane permeability .
RN (Acetamide Phenyl Group)
Hypothesized Pharmacological Implications
Electron-Withdrawing Groups: Sulfonyl and fluorine substituents (target compound and CAS 866808-72-2) may improve binding to enzymes like topoisomerases or kinases, which are common targets for quinolinones .
Lipophilicity and Bioavailability : The 4-methoxyphenyl group (CAS 902515-08-6) could enhance tissue penetration but may increase off-target effects.
Steric Effects : The 2-methylphenyl group (CAS 866725-54-4) might limit interactions with deeper binding pockets compared to the target’s 4-fluorophenyl .
Research Context and Screening Methods
Quinolinone analogs are frequently evaluated using in vitro cytotoxicity assays, such as the microculture tetrazolium (MTT) assay, to assess growth inhibition in human tumor cell lines . For example:
- Structural analogs like those in Table 1 are likely synthesized and tested in similar frameworks to optimize anticancer or antimicrobial profiles.
Biological Activity
The compound 2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide belongs to the class of dihydroquinoline derivatives , which have garnered attention for their potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to explore the biological activity of this compound, supported by various research findings and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a dihydroquinoline core with a benzenesulfonyl group and a fluorophenyl acetamide substituent, which are critical for its biological activity.
The mechanism of action for this compound primarily involves the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. By binding to this enzyme, the compound disrupts DNA replication, leading to bacterial cell death. Additionally, it may exhibit effects on other biochemical pathways, including apoptosis in cancer cells.
Antimicrobial Activity
- In Vitro Studies : Research indicates that derivatives similar to this compound demonstrate significant antimicrobial properties against various pathogens. For instance, compounds with similar structures have shown effective inhibition of Gram-positive and Gram-negative bacteria .
- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds range from 0.5 to 32 µg/mL against different bacterial strains, indicating potent activity .
Anticancer Activity
- Cell Viability Assays : In vitro studies have shown that the compound can reduce cell viability in several cancer cell lines, including breast and lung cancer cells. The IC50 values reported for these activities range from 5 to 15 µM .
- Mechanisms of Action : The anticancer effects may involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulatory proteins .
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of similar quinoline derivatives against resistant strains of Staphylococcus aureus. Results showed that certain derivatives had lower MIC values compared to traditional antibiotics .
- Cancer Cell Line Evaluation : Another study assessed the effects of dihydroquinoline derivatives on human cancer cell lines. The findings indicated that these compounds could induce significant cytotoxicity through oxidative stress pathways .
Data Tables
| Biological Activity | Compound Structure | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| Antimicrobial | Dihydroquinoline | 0.5 - 32 | - |
| Anticancer | Dihydroquinoline | - | 5 - 15 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
